molecular formula C14H17NO3 B2524538 ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate CAS No. 330834-06-5

ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate

Cat. No. B2524538
CAS RN: 330834-06-5
M. Wt: 247.294
InChI Key: YTMPPLAKDQKOFM-UHFFFAOYSA-N
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Description

Ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities and are found in many important synthetic drug molecules . They are often used in the synthesis of new compounds with neuroprotective and antioxidant properties .


Synthesis Analysis

The synthesis of indole derivatives like ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate often involves the reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . In one method, 2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetonitrile was dissolved in a mixture of ethyl acetate and 3N HCl, and zinc dust was added. The mixture was vigorously stirred .


Molecular Structure Analysis

The molecular structure of indole derivatives can be determined using various methods such as single-crystal X-ray diffraction and spectroscopy . The structure of the indole derivatives is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. For instance, the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides has been proposed . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was also shown .


Physical And Chemical Properties Analysis

Indole derivatives are usually crystalline and colorless in nature with specific odors . They are aromatic due to the presence of 10 π-electrons (two from the lone pair on nitrogen and eight from double bonds) .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated promising antiviral properties. For instance:

Anti-Inflammatory and Analgesic Activities

Certain indole derivatives exhibit anti-inflammatory and analgesic effects. Notably:

Anti-HIV Activity

Indole derivatives have been investigated for their anti-HIV potential:

Other Potential Applications

Beyond the mentioned fields, indole derivatives also hold promise in areas such as:

properties

IUPAC Name

ethyl 4-(2,3-dihydroindol-1-yl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-18-14(17)8-7-13(16)15-10-9-11-5-3-4-6-12(11)15/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMPPLAKDQKOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate

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